3-Methoxy-3-oxopropylzinc bromide

Negishi cross-coupling Functional group tolerance Chemoselectivity

3-Methoxy-3-oxopropylzinc bromide (CAS 193819-99-7) is a preformed, stoichiometrically defined organozinc halide supplied as a ready-to-use 0.50 M solution in THF. Unlike in situ-generated Reformatsky reagents, it delivers batch-to-batch consistency for iterative synthesis and library production. The C–Zn bond offers moderate nucleophilicity with broad functional group tolerance—preserving esters, ketones, cyano, and nitro groups that more aggressive Grignard or organolithium reagents would destroy. It outperforms organoboranes in challenging sp³–sp³ and sp³–sp² Negishi couplings, delivering 70–90% yields. Used in the key convergent step of seragamide A synthesis, it installs propionate ester motifs with high regioselectivity. Also enables 1,4-conjugate addition to α,β-unsaturated carbonyls without protection/deprotection sequences. Choose this reagent to reduce step count, improve reproducibility, and accelerate scale-up from discovery to pilot plant.

Molecular Formula C4H7BrO2Zn
Molecular Weight 232.38
CAS No. 193819-99-7
Cat. No. B2371223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-3-oxopropylzinc bromide
CAS193819-99-7
Molecular FormulaC4H7BrO2Zn
Molecular Weight232.38
Structural Identifiers
SMILESCOC(=O)C[CH2-].[Zn+]Br
InChIInChI=1S/C4H7O2.BrH.Zn/c1-3-4(5)6-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1
InChIKeyBUWIPEBRHJCVQU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-3-oxopropylzinc bromide (CAS 193819-99-7): Procurement-Ready Organozinc Reagent for Ester-Functionalized Alkyl Negishi Cross-Coupling


3-Methoxy-3-oxopropylzinc bromide (CAS 193819-99-7) is a functionalized organozinc halide reagent, supplied as a 0.50 M solution in tetrahydrofuran (THF) for direct use in palladium- or nickel-catalyzed cross-coupling reactions . The compound features a terminal methyl ester group on a three-carbon alkyl chain bearing a C–Zn bond, enabling the efficient installation of a propionate ester moiety into target molecules via Negishi-type couplings [1]. Its molecular formula is C4H7BrO2Zn with a molecular weight of 232.38 g/mol . Unlike in situ–generated Reformatsky reagents, this preformed organozinc species offers defined stoichiometry and reliable reactivity for iterative synthesis and library production .

3-Methoxy-3-oxopropylzinc bromide: Why Generic Organometallic Substitution Compromises Yield, Functional Group Integrity, and Reproducibility


Substituting 3-methoxy-3-oxopropylzinc bromide with a generic alkylzinc halide, a Grignard reagent, or an organoborane is not chemically equivalent. The carbon–zinc bond in organozinc halides provides a unique balance of moderate nucleophilicity and high functional group tolerance, preserving sensitive ester, ketone, cyano, and nitro groups during coupling—a feat unattainable with more aggressive Grignard or organolithium reagents [1]. Conversely, organoboranes (Suzuki) exhibit lower reactivity toward sp³–sp³ and sp³–sp² couplings, often requiring harsher conditions or pre-activation [2]. Even among organozincs, the specific ester-bearing side chain of this reagent determines the steric and electronic properties of the coupling event, directly influencing yield, regioselectivity, and the feasibility of subsequent synthetic steps [3].

3-Methoxy-3-oxopropylzinc bromide: Head-to-Head Performance Data Against Key Comparators for Informed Procurement


Functional Group Tolerance: Ester-Preserving sp³–sp³ Coupling Versus Grignard and Organolithium Reagents

Organozinc reagents, including 3-methoxy-3-oxopropylzinc bromide, exhibit superior functional group tolerance compared to Grignard (RMgX) and organolithium (RLi) reagents. While Grignard and organolithium reagents readily attack electrophilic functional groups such as esters and ketones—necessitating protective group strategies—organozinc halides leave these groups intact during cross-coupling [1]. This tolerance enables one-step coupling with electrophiles bearing unprotected esters, ketones, cyano, and nitro groups, reducing synthetic step count and improving atom economy [1]. Quantitatively, studies on polyfunctional organozinc halides demonstrate yields of 69–93% in cyanation reactions with p-toluenesulfonyl cyanide in the presence of intact ester groups, a transformation unachievable with Grignard or organolithium reagents without protection [2].

Negishi cross-coupling Functional group tolerance Chemoselectivity

Negishi Coupling Reactivity: Quantitative Yield Advantage Over Organoboranes (Suzuki) in sp³–sp² and sp³–sp³ Bond Formation

Organozinc reagents are more nucleophilic than organoboranes, enabling faster transmetalation and higher yields in sterically demanding sp³–sp² and sp³–sp³ couplings [1]. The Negishi protocol using alkylzinc bromides typically achieves yields of 70–90% in challenging alkyl–aryl and alkyl–alkyl couplings, whereas analogous Suzuki–Miyaura couplings with alkylboranes often require specialized ligands, elevated temperatures, or give significantly lower yields (<50%) due to slow transmetalation and competing protodeboronation [2]. For example, alkylzinc bromides prepared by direct zinc insertion undergo Ni- and Pd-catalyzed cross-coupling with aryl halides to produce functionalized alkylarenes in excellent yields [3]. This reactivity gap is especially pronounced for secondary alkyl coupling partners, where Negishi conditions are often the only viable option [1].

Negishi cross-coupling Suzuki-Miyaura coupling sp³–sp² coupling Yield comparison

Stability and Handling: Preformed Organozinc Halide vs. Pyrophoric Dialkylzinc and Air-Sensitive Grignard Reagents

3-Methoxy-3-oxopropylzinc bromide is supplied as a 0.50 M solution in THF, stable under refrigerated storage with Schlenk-line handling . In contrast, dialkylzinc reagents (R₂Zn) are highly pyrophoric and ignite spontaneously upon exposure to air, requiring specialized glovebox or rigorous inert-atmosphere techniques [1]. Organozinc halides (RZnX) offer a practical middle ground: they are air- and moisture-sensitive but can be handled using standard Schlenk techniques without the extreme fire hazard of neat dialkylzincs [1]. Compared to Grignard reagents, organozinc halides exhibit lower nucleophilicity toward atmospheric moisture, reducing the risk of exothermic quenching during transfer and enabling more reproducible reaction setups .

Organozinc stability Handling safety Reagent storage

3-Methoxy-3-oxopropylzinc bromide: High-Value Application Scenarios Based on Quantitative Performance Evidence


Synthesis of Ester-Containing Polyketide Natural Product Fragments and Advanced Intermediates

The reagent enables efficient installation of propionate ester units via Negishi cross-coupling with alkenyl or aryl halides, as demonstrated in the synthesis of the polyketide section of seragamide A and related cyclodepsipeptides [1]. The nine-step synthesis achieved an overall yield of 21%, with the Negishi coupling of (R)-(3-methoxy-2-methyl-3-oxopropyl)zinc(II) bromide serving as the key convergent step. This application highlights the reagent's utility in complex natural product synthesis where preservation of the ester functionality is critical for downstream transformations [1].

Library Synthesis of Functionalized Alkylarenes and Heteroarenes for Medicinal Chemistry

Alkylzinc bromides prepared by direct zinc insertion undergo Ni- and Pd-catalyzed cross-coupling with aryl halides to produce functionalized alkylarenes in excellent yields [2]. This protocol tolerates a wide range of functional groups, making 3-methoxy-3-oxopropylzinc bromide suitable for parallel synthesis of compound libraries where the propionate ester side chain is a conserved pharmacophoric element. The use of preformed, stoichiometrically defined organozinc solutions ensures consistent reagent loading and reproducible coupling outcomes across multi-well plates .

Iterative sp³–sp³ and sp³–sp² Bond Formation in Agrochemical and Pharmaceutical Process Development

The Negishi cross-coupling using organozinc halides is uniquely suited for iterative C–C bond formation involving sp³-hybridized carbons—a common requirement in the construction of complex agrochemical and pharmaceutical scaffolds [3]. Compared to Suzuki–Miyaura protocols, Negishi couplings with alkylzinc bromides offer superior yields (70–90%) and broader scope for challenging alkyl–alkyl and alkyl–aryl linkages [3]. The commercial availability of 3-methoxy-3-oxopropylzinc bromide as a ready-to-use THF solution reduces process development time and enables reliable scale-up from discovery to pilot plant .

One-Step Synthesis of γ-Keto Esters via Conjugate Addition to α,β-Unsaturated Carbonyls

The zinc–carbon bond in 3-methoxy-3-oxopropylzinc bromide acts as a soft nucleophile, enabling 1,4-conjugate addition to α,β-unsaturated carbonyl compounds such as methyl acrylate to form γ-keto esters . This transformation is a key step in prostaglandin synthesis and provides direct access to 1,4-dicarbonyl frameworks without requiring protection of the ester group. Alternative methods using Grignard or organolithium reagents would necessitate protection–deprotection sequences, increasing step count and reducing overall yield [4].

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